molecular formula C12H26ClN B1491320 3-(3-Ethylpentyl)piperidine hydrochloride CAS No. 1824049-84-4

3-(3-Ethylpentyl)piperidine hydrochloride

Cat. No.: B1491320
CAS No.: 1824049-84-4
M. Wt: 219.79 g/mol
InChI Key: VCLLRNGJYKRXQC-UHFFFAOYSA-N
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Description

3-(3-Ethylpentyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H26ClN and its molecular weight is 219.79 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(3-Ethylpentyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The compound’s interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, leading to various biochemical effects. Additionally, this compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular functions.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . These changes can affect processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound may impact gene expression by interacting with transcription factors or epigenetic modifiers, leading to alterations in the expression of specific genes involved in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes or receptors, leading to conformational changes that either inhibit or activate their activity . For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other compounds. Additionally, this compound can modulate gene expression by binding to transcription factors or altering chromatin structure, thereby influencing the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways and cellular functions . At higher doses, it can cause toxic or adverse effects, including organ dysfunction and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies in animal models have shown that high doses of this compound can lead to adverse effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes biotransformation through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities. Enzymes such as cytochrome P450s, flavin-containing monooxygenases, and UDP-glucuronosyltransferases play key roles in the metabolism of this compound. These metabolic pathways can influence the compound’s pharmacokinetics, bioavailability, and overall biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it may bind to specific proteins or organelles, influencing its localization and accumulation. The distribution of this compound within tissues can affect its biological activity and therapeutic potential. For example, its accumulation in specific tissues such as the liver or brain may enhance its effects on those organs.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can also be influenced by its chemical properties, such as its hydrophobicity or charge, which affect its ability to cross cellular membranes and reach specific intracellular sites.

Properties

IUPAC Name

3-(3-ethylpentyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N.ClH/c1-3-11(4-2)7-8-12-6-5-9-13-10-12;/h11-13H,3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLLRNGJYKRXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Ethylpentyl)piperidine hydrochloride
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3-(3-Ethylpentyl)piperidine hydrochloride
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3-(3-Ethylpentyl)piperidine hydrochloride
Reactant of Route 4
3-(3-Ethylpentyl)piperidine hydrochloride
Reactant of Route 5
3-(3-Ethylpentyl)piperidine hydrochloride
Reactant of Route 6
3-(3-Ethylpentyl)piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.